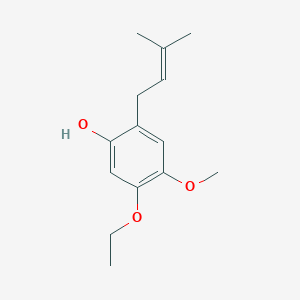
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol is an organic compound with a complex structure that includes ethoxy, methoxy, and prenyl groups attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol typically involves multiple steps, starting with the preparation of the phenol ring and subsequent functionalization. One common method involves the alkylation of a phenol derivative with an appropriate alkyl halide under basic conditions to introduce the ethoxy and methoxy groups. The prenyl group can be introduced through a Friedel-Crafts alkylation reaction using a prenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated phenol derivatives.
Substitution: Various substituted phenol derivatives, depending on the electrophile used.
Applications De Recherche Scientifique
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the ethoxy and methoxy groups can modulate the compound’s lipophilicity and reactivity. The prenyl group may enhance the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-Hydroxychalcones
- Cinnamylphenols
- Hydroxycinnamic acids and derivatives
- Methoxyphenols
- Anisoles
- Aryl ketones
- Benzoyl derivatives
- Styrenes
- Phenoxy compounds
- Methoxybenzenes
Uniqueness
5-Ethoxy-4-methoxy-2-(3-methylbut-2-en-1-yl)phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both ethoxy and methoxy groups on the phenol ring, along with the prenyl group, makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
83053-40-1 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
5-ethoxy-4-methoxy-2-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C14H20O3/c1-5-17-14-9-12(15)11(7-6-10(2)3)8-13(14)16-4/h6,8-9,15H,5,7H2,1-4H3 |
Clé InChI |
UOIIZOIDAJMHQW-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)O)CC=C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


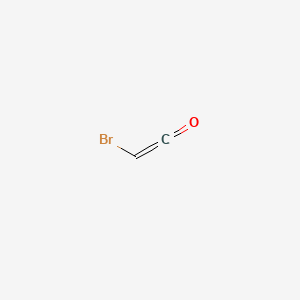
![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)
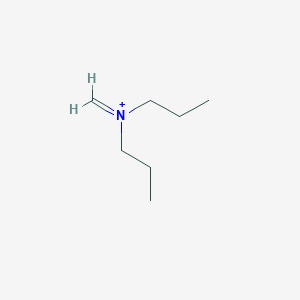

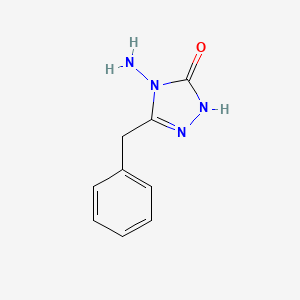

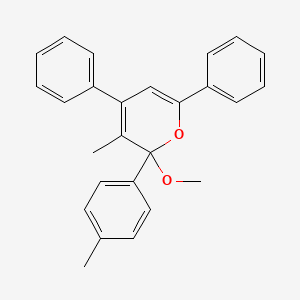

![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
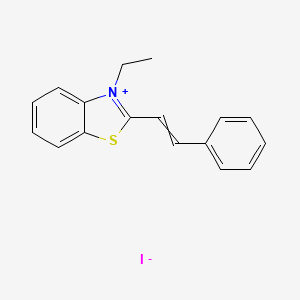
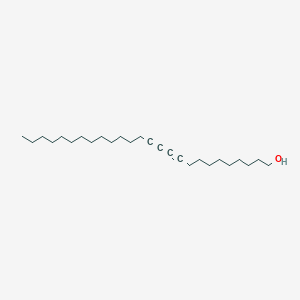
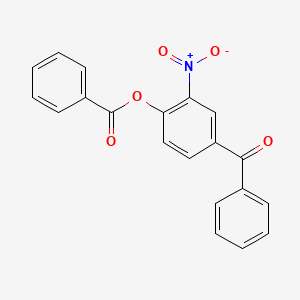
![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
![Methanone, phenyl[2-(2-propenyl)phenyl]-](/img/structure/B14432138.png)
